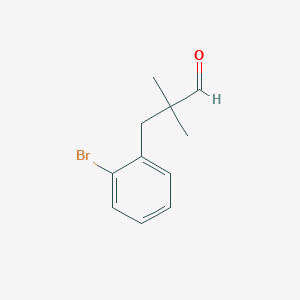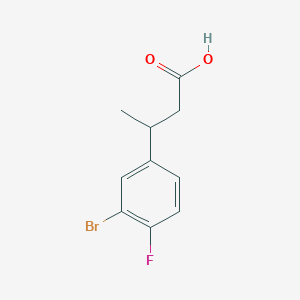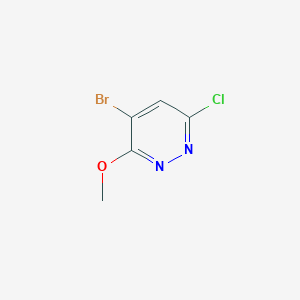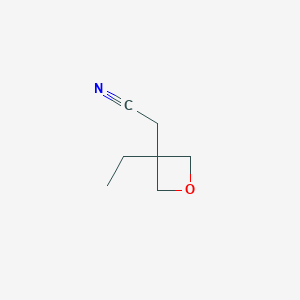
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of a trifluoroethoxy group into bioactive molecules, which can significantly alter their pharmacokinetic properties .
Development of Agrochemicals
The compound’s reactivity with various organic and inorganic reagents makes it suitable for creating novel agrochemicals. Researchers are exploring its use in developing pesticides and herbicides with improved efficacy and reduced environmental impact .
Material Science Research
In material science, 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine can be used to modify surface properties of materials. This modification can impart hydrophobicity or enhance binding with other chemical groups, leading to advanced material applications .
Ligand in Metal Coordination Chemistry
This compound serves as a ligand in metal coordination complexes. The bromo and pyridine groups can coordinate with metals, leading to the formation of complexes that are useful in catalysis and material science .
Organic Synthesis Methodology
It is also employed in organic synthesis methodology as a building block for constructing complex organic molecules. Its presence in a molecule can influence the course of chemical reactions, providing a pathway to synthesize novel organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine can be used as standards or reagents in chromatography and spectroscopy for the detection and quantification of various substances .
Fluorinated Compound Research
The trifluoroethoxy group is of particular interest in the study of fluorinated compounds, which are important in the development of drugs that require enhanced stability and membrane permeability .
Chemical Education
Lastly, this compound is used in chemical education to demonstrate various chemical reactions and synthesis techniques to students, enriching their understanding of organic chemistry principles .
Mechanism of Action
Safety and Hazards
The safety information for “3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine” indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335, and the precautionary statements include P260 and P280 . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .
Future Directions
properties
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-6(5)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEMAOMMHYTAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)




![1-Azaspiro[4.4]nonan-4-ol](/img/structure/B1380373.png)



![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)

